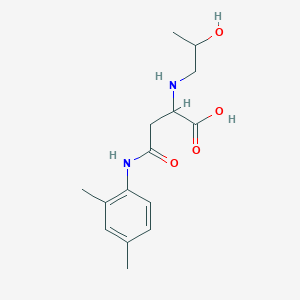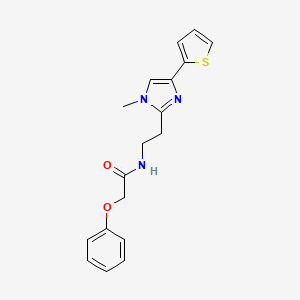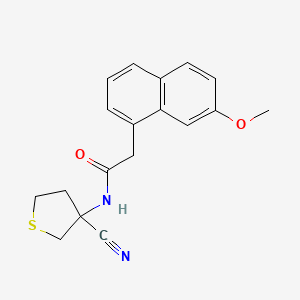![molecular formula C11H6Cl2FNO2 B2477386 3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 112749-50-5](/img/structure/B2477386.png)
3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione, also known as DCFPP, is a synthetic compound used in a variety of scientific research applications. DCFPP is a member of the pyrrole family and contains two chlorine atoms, one fluorine atom, and a methyl group. DCFPP has been studied for its potential use in a range of therapeutic applications, including cancer, inflammation, and neurological diseases. It has also been used in laboratory experiments to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Photoluminescent Polymers
3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione has notable applications in the synthesis of photoluminescent polymers. Research indicates that polymers and copolymers incorporating this compound with 1,4-phenylene units in the main chain exhibit strong photoluminescence and photochemical stability. These properties, along with good solubility and processability into thin films, make them suitable for electronic applications (Beyerlein & Tieke, 2000), (Zhang & Tieke, 2008).
Corrosion Inhibition
Derivatives of this compound, specifically 1H-pyrrole-2,5-dione derivatives, have been investigated for their corrosion inhibitory action against carbon steel in acidic solutions. Studies employing various electrochemical methods demonstrate that these derivatives are effective corrosion inhibitors, with their efficiency increasing with concentration (Zarrouk et al., 2015).
Antiproliferative Agents
Research on chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione has revealed significant antiproliferative effects against human cancer cell lines, particularly liver cancer (HepG-2) and breast cancer cells (MCF-7). These findings underscore the potential of these compounds as agents in cancer treatment (Rdwan, 2020).
Electron Transport Layer for Solar Cells
The compound is also involved in the synthesis of novel conjugated polyelectrolytes for use as electron transport layers in inverted polymer solar cells. The resultant materials show high conductivity, electron mobility, and improved power conversion efficiency, making them promising for solar energy applications (Hu et al., 2015).
Propiedades
IUPAC Name |
3,4-dichloro-1-[(4-fluorophenyl)methyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FNO2/c12-8-9(13)11(17)15(10(8)16)5-6-1-3-7(14)4-2-6/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHVKHIZNSEZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=C(C2=O)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

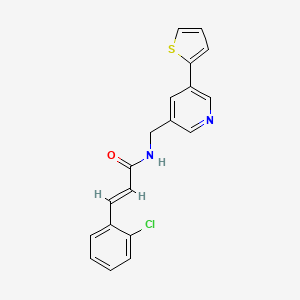
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2477304.png)
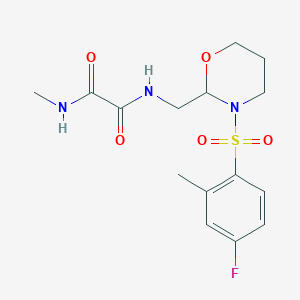
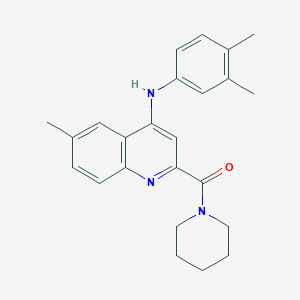
![1-(2-{3-[4-(Diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)ethanone](/img/structure/B2477308.png)
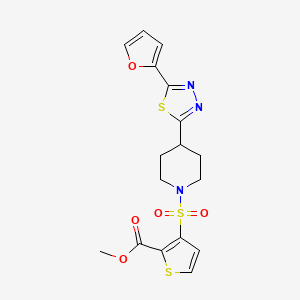
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2477311.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477313.png)

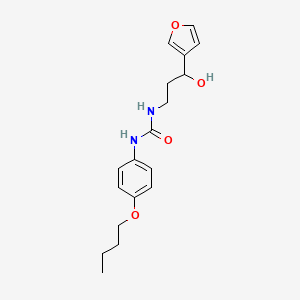
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2477322.png)
